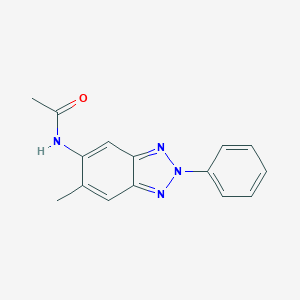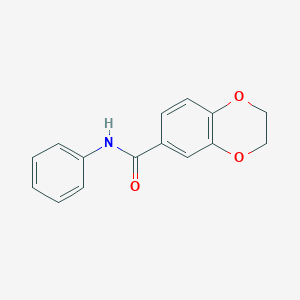
N,N-diethyl-2,2-diphenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2,2-diphenylpropanamide, also known as DEET, is a popular insect repellent that has been used for over 60 years. DEET is a colorless, oily liquid with a slightly sweet odor. It is a highly effective insect repellent and is used to protect against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is widely used in both commercial and household insect repellents due to its effectiveness and low toxicity.
作用机制
N,N-diethyl-2,2-diphenylpropanamide works by interfering with the insect's ability to detect the presence of humans or animals. Insects use their olfactory system to detect the presence of carbon dioxide and other chemicals emitted by humans and animals. N,N-diethyl-2,2-diphenylpropanamide disrupts this system by blocking the receptors in the insect's antennae, making it difficult for them to detect carbon dioxide and other chemicals.
Biochemical and Physiological Effects
N,N-diethyl-2,2-diphenylpropanamide has been shown to have low toxicity in humans and animals. However, some studies have suggested that N,N-diethyl-2,2-diphenylpropanamide may have neurotoxic effects on certain species of insects. N,N-diethyl-2,2-diphenylpropanamide has also been shown to have a slight irritant effect on the skin and eyes.
实验室实验的优点和局限性
N,N-diethyl-2,2-diphenylpropanamide is a highly effective insect repellent and is widely used in laboratory experiments to protect against insects. However, N,N-diethyl-2,2-diphenylpropanamide can have a slight irritant effect on the skin and eyes, which may limit its use in certain experiments. Additionally, N,N-diethyl-2,2-diphenylpropanamide can interfere with certain types of analytical methods, such as gas chromatography.
未来方向
There are several areas of research that could be explored in the future regarding N,N-diethyl-2,2-diphenylpropanamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-2,2-diphenylpropanamide. Another area of interest is the potential use of N,N-diethyl-2,2-diphenylpropanamide in agriculture and veterinary medicine. N,N-diethyl-2,2-diphenylpropanamide has also been studied for its potential use in the control of insect-borne diseases, such as malaria and dengue fever. Finally, more research is needed to fully understand the neurotoxic effects of N,N-diethyl-2,2-diphenylpropanamide on certain species of insects.
合成方法
N,N-diethyl-2,2-diphenylpropanamide can be synthesized through several methods, including the reaction between benzaldehyde and diethylamine in the presence of an acid catalyst. The reaction produces a mixture of N,N-diethyl-2,2-diphenylpropanamide and its isomer, N,N-diethyl-3-methylbenzamide. The mixture is then separated by fractional distillation to obtain pure N,N-diethyl-2,2-diphenylpropanamide.
科学研究应用
N,N-diethyl-2,2-diphenylpropanamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective in repelling a wide range of insects, including mosquitoes, ticks, and fleas. N,N-diethyl-2,2-diphenylpropanamide works by interfering with the insect's ability to detect the presence of humans or animals by disrupting their olfactory system. N,N-diethyl-2,2-diphenylpropanamide has also been studied for its potential use in other areas, such as agriculture and veterinary medicine.
属性
产品名称 |
N,N-diethyl-2,2-diphenylpropanamide |
|---|---|
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC 名称 |
N,N-diethyl-2,2-diphenylpropanamide |
InChI |
InChI=1S/C19H23NO/c1-4-20(5-2)18(21)19(3,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,4-5H2,1-3H3 |
InChI 键 |
IROPYLIJGJLFSX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253107.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B253109.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253116.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)


![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
